6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
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Overview
Description
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is a complex organic compound that features a unique combination of bromine, fluorine, and a triazolopyridine moiety. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. This inhibition can lead to the modulation of biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the aniline and fluorine substituents.
5-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine: Similar structure but with different substitution patterns.
7-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine: Another similar compound with variations in the substitution pattern.
Uniqueness
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is unique due to its specific combination of bromine, fluorine, and the triazolopyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H10BrFN4O |
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Molecular Weight |
337.15 g/mol |
IUPAC Name |
6-bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
InChI |
InChI=1S/C13H10BrFN4O/c1-7-10(15)5-9(14)12(16)13(7)20-8-2-3-19-11(4-8)17-6-18-19/h2-6H,16H2,1H3 |
InChI Key |
QUSDWBPJNPQFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)N)OC2=CC3=NC=NN3C=C2 |
Origin of Product |
United States |
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